5-Aza-2'-deoxy Cytidine 5'-Monophosphate

dCMP deaminase nucleotide metabolism enzyme kinetics

5-Aza-2'-deoxy Cytidine 5'-Monophosphate (CAS 66642-55-5) is the authentic, non-ribose monophosphate metabolite of the FDA-approved hypomethylating agent decitabine. Unlike the ribose analog 5-aza-CMP—which routes via UCK into RNA—this compound arises specifically through DCK phosphorylation and channels exclusively toward DNA incorporation and DNMT1 depletion. With a dCMP deaminase deamination rate ~100-fold slower than natural dCMP, it is the only valid reference standard for accurate intracellular decitabine metabolite quantification by LC-MS/MS. This rigorously characterized nucleotide analog is essential for metabolic flux studies, dCMP deaminase kinetic assays (DCTD substrate), DNA methylation dynamics research, and decitabine impurity profiling. Do not substitute with ribose-based analogs for DNA-directed epigenetic investigations. Supplied with comprehensive analytical documentation supporting regulatory method validation.

Molecular Formula C8H13N4O7P
Molecular Weight 308.19 g/mol
CAS No. 66642-55-5
Cat. No. B1593516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aza-2'-deoxy Cytidine 5'-Monophosphate
CAS66642-55-5
Synonyms5-aza-2'-deoxycytidine-5'-monophosphate
5-aza-dCMP
Molecular FormulaC8H13N4O7P
Molecular Weight308.19 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC(=NC2=O)N)COP(=O)(O)O)O
InChIInChI=1S/C8H13N4O7P/c9-7-10-3-12(8(14)11-7)6-1-4(13)5(19-6)2-18-20(15,16)17/h3-6,13H,1-2H2,(H2,9,11,14)(H2,15,16,17)/t4-,5+,6+/m0/s1
InChIKeyJQHZISUSXMJEPR-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aza-2'-deoxy Cytidine 5'-Monophosphate: Critical Metabolite for Epigenetic Research and Analytical Standards


5-Aza-2'-deoxy Cytidine 5'-Monophosphate (CAS 66642-55-5), also known as 5-aza-dCMP or decitabine monophosphate, is a nucleotide analog and the primary intracellular metabolite of the FDA-approved hypomethylating agent decitabine (5-aza-2′-deoxycytidine) [1]. This compound is formed via the initial phosphorylation of decitabine by deoxycytidine kinase (DCK) and serves as the essential intermediate for subsequent conversion to the active triphosphate form (5-aza-dCTP) that incorporates into DNA and traps DNA methyltransferases (DNMTs) [2]. With a molecular weight of 308.19 g/mol and formula C8H13N4O7P, 5-aza-dCMP is primarily utilized as an analytical reference standard for metabolic studies, as a substrate in enzymatic assays investigating nucleotide metabolism, and as a key tool in epigenetic research focused on DNA methylation dynamics [3].

Why 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Cannot Be Substituted with Other Hypomethylating Nucleotides


Generic substitution among hypomethylating nucleotide analogs is scientifically invalid due to fundamental differences in sugar moiety specificity (deoxyribose vs. ribose), distinct metabolic routing via different kinase enzymes, and divergent substrate affinities for critical metabolic enzymes such as dCMP deaminase [1]. For example, the ribose-containing analog 5-azacytidine monophosphate (5-aza-CMP) is generated via uridine-cytidine kinase (UCK) and predominantly channels into RNA incorporation, whereas 5-aza-dCMP arises specifically from decitabine via deoxycytidine kinase (DCK) and directs toward DNA incorporation and DNMT1 depletion [2]. Moreover, the deamination rate of 5-aza-dCMP by dCMP deaminase differs by approximately 100-fold compared to the natural substrate dCMP, a kinetic property that directly modulates intracellular drug accumulation and pharmacological activity and cannot be assumed for related analogs [3]. These metabolic and enzymatic divergences create non-interchangeable pharmacological profiles that necessitate compound-specific selection for research and analytical applications.

Quantitative Evidence Guide: Differentiating 5-Aza-2'-deoxy Cytidine 5'-Monophosphate from Related Analogs


Deamination Rate of 5-Aza-dCMP vs. Natural dCMP Substrate by dCMP Deaminase

5-Aza-dCMP is deaminated by purified mammalian dCMP deaminase at a rate approximately 100-fold lower than the natural substrate dCMP [1]. This kinetic difference directly influences intracellular persistence and metabolic flux, distinguishing 5-aza-dCMP from both the natural nucleotide pool and from ribose-containing analogs that are processed via different deaminase pathways [2].

dCMP deaminase nucleotide metabolism enzyme kinetics

DNMT1-Depleting Dose-Equivalence: Decitabine (5-Aza-dCMP Progenitor) vs. 5-Azacytidine

The fraction of an administered dose of 5-azacytidine that is processed into the DNA-incorporated active form Aza-dCTP (which derives from 5-aza-dCMP) is approximately one-tenth (1/10th) that of decitabine [1]. Consequently, for DNMT1-depleting goals, the dose-equivalence ratio is approximately 1:10 (decitabine:5-azacytidine), meaning 7.5 mg/m² decitabine achieves comparable DNMT1 depletion to 75 mg/m² 5-azacytidine [2].

DNA methyltransferase 1 dose-equivalence epigenetic therapy

Allosteric Activation of dCMP Deaminase by 5-Aza-dCTP vs. dCTP

5-Aza-dCTP (the triphosphate metabolite of 5-aza-dCMP) functions as an allosteric activator of dCMP deaminase and can reverse the inhibitory effect of dTTP on the enzyme [1]. This allosteric regulatory property is comparable to that of natural dCTP, indicating that the triphosphate form of 5-aza-dCMP retains the ability to modulate nucleotide pool homeostasis through enzyme regulation [2].

allosteric regulation dCMP deaminase nucleotide analog

First X-Ray Crystallographic Characterization of 5-Aza-2'-deoxycytidine-5'-monophosphate

The crystal structure of 5-aza-2'-deoxycytidine-5'-monophosphate has been solved and reported for the first time via X-ray crystallography, accompanied by updated ¹H NMR, ¹³C NMR, and IR spectroscopic data [1]. This definitive structural elucidation provides unambiguous identity confirmation and enables quality control verification that is not available for many closely related nucleotide analogs lacking published crystal structures.

X-ray crystallography structural characterization analytical reference standard

DNMT1 Inhibition Potency of Decitabine (5-Aza-dCMP Progenitor)

Decitabine, the nucleoside progenitor of 5-aza-dCMP, inhibits human DNMT1 with an IC₅₀ of 30 nM in biochemical assays using polydeoxyinosine-polydeoxycytosine DNA as substrate [1]. In cellular contexts, IC₅₀ values range from 10-100 nM depending on cell line and exposure duration, with reported values of approximately 438 nM and 43.8 nM for 72-hour and 96-hour exposures in HL-60 and KG1a leukemic cells, respectively . These potency values define the pharmacological benchmark for the 5-aza-dCMP metabolic pathway.

DNMT1 inhibitor epigenetic modulator IC50

Metabolic Fate: DNA Incorporation Specificity of Decitabine vs. 5-Azacytidine Pathway

The decitabine pathway (generating 5-aza-dCMP) channels metabolites exclusively toward DNA incorporation and DNMT1 depletion, whereas the 5-azacytidine pathway (generating 5-aza-CMP) distributes 80-90% of incorporated analog into RNA with only ~10% reaching DNA-incorporated Aza-dCTP [1]. This fundamental routing divergence means that 5-aza-dCMP and its downstream metabolites are functionally non-interchangeable with ribose-containing nucleotide analogs for applications requiring DNA-specific epigenetic modulation [2].

DNA incorporation RNA incorporation nucleoside analog specificity

Optimal Research and Industrial Applications for 5-Aza-2'-deoxy Cytidine 5'-Monophosphate


Analytical Reference Standard for Decitabine Pharmacokinetic and Metabolism Studies

5-Aza-2'-deoxy Cytidine 5'-Monophosphate serves as an essential analytical reference standard for liquid chromatography-mass spectrometry (LC-MS/MS) quantification of intracellular decitabine metabolites. Given that 5-aza-dCMP is the primary monophosphate intermediate with a deamination rate approximately 100-fold lower than natural dCMP [1], accurate calibration using the authentic compound is required for reliable measurement of active drug exposure in clinical pharmacokinetic studies, therapeutic drug monitoring, and metabolic flux analyses. The availability of definitive X-ray crystallographic structural data [2] further supports identity verification in regulated analytical environments.

Substrate for dCMP Deaminase and Nucleotide Metabolism Enzyme Assays

Researchers investigating nucleotide metabolism, pyrimidine salvage pathways, and mechanisms of nucleoside analog resistance employ 5-aza-dCMP as a defined substrate for dCMP deaminase (DCTD) kinetic studies. The compound's ~100-fold slower deamination rate relative to natural dCMP [1] and its ability to generate the cytotoxic metabolite 5-aza-dUMP upon deamination [3] make it a unique tool for dissecting the contributions of DCTD activity to decitabine cytotoxicity and resistance mechanisms. The compound also serves as a substrate for studies of deoxycytidine kinase (DCK) reverse reactions and monophosphate kinase phosphorylation efficiency.

Epigenetic Research Requiring DNA-Specific Hypomethylating Pathway Analysis

For studies investigating DNA methylation dynamics, tumor suppressor gene reactivation, and DNMT1 depletion mechanisms, 5-aza-dCMP represents the critical metabolic intermediate in the decitabine pathway that channels specifically toward DNA incorporation rather than RNA incorporation [2]. Given that the ribose-containing analog 5-azacytidine distributes 80-90% of incorporated analog into RNA with only ~10% reaching DNA [2], researchers requiring clean DNA-directed epigenetic modulation must specifically employ the 5-aza-dCMP pathway components rather than ribose-based alternatives. The compound enables precise dissection of DNA-specific vs. RNA-mediated epigenetic effects.

Quality Control and Identity Verification in Pharmaceutical Development

Pharmaceutical developers working on decitabine formulations, generic drug applications, or novel hypomethylating agent development utilize 5-aza-dCMP as a characterized impurity and degradation product marker. The recent publication of the first X-ray crystal structure along with updated NMR and IR spectroscopic data [2] provides unequivocal identity confirmation that supports regulatory documentation requirements. The compound's defined physicochemical properties and established metabolic role as the first phosphorylation product of decitabine [1] make it a necessary reference material for impurity profiling and stability-indicating method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Aza-2'-deoxy Cytidine 5'-Monophosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.